molecular formula C13H9NO4 B3222729 4-Nitrobiphenyl-3-carboxylic acid CAS No. 1214380-92-3

4-Nitrobiphenyl-3-carboxylic acid

Cat. No. B3222729
CAS RN: 1214380-92-3
M. Wt: 243.21 g/mol
InChI Key: ZERXIRIWCOSJPR-UHFFFAOYSA-N
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Description

4-Nitrobiphenyl-3-carboxylic acid is an organic compound that incorporates a carboxyl functional group, CO2H . The carboxyl group is attached to a biphenyl structure, which consists of two benzene rings connected by a single covalent bond . The compound has a molecular weight of 243.22 .


Synthesis Analysis

The synthesis of carboxylic acid derivatives like 4-Nitrobiphenyl-3-carboxylic acid has seen significant development in recent years . One approach involves the use of a new derivatization reagent, 4-bromo-N-methylbenzylamine, which can derivatize mono-, di-, and tri-carboxylic acids . This derivatization procedure facilitates the use of positive electrospray ionization (ESI) tandem mass spectrometry (MS/MS) detection of derivatized species .


Molecular Structure Analysis

The molecular structure of 4-Nitrobiphenyl-3-carboxylic acid consists of a carboxyl group attached to a biphenyl structure . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives, including 4-Nitrobiphenyl-3-carboxylic acid, has witnessed rapid development in recent years . These reactions involve molecular hydrogen as the reducing agent and can be promoted by both heterogeneous and homogeneous catalysts .


Physical And Chemical Properties Analysis

Carboxylic acids, including 4-Nitrobiphenyl-3-carboxylic acid, are organic compounds that incorporate a carboxyl functional group . They are key players in human and animal metabolism . The physical properties of carboxylic acids depend on the presence of the carboxyl group and the size and structure of the alkyl or aryl group attached to it .

Scientific Research Applications

Phase Behavior and Mesomorphic Transitions

  • Mesophases and Phase Transitions : 4-Nitrobiphenyl-3-carboxylic acid derivatives exhibit interesting phase behaviors, such as forming cubic mesophases with varying symmetries, including Im3m and Ia3d, upon temperature changes. These properties are significant in the study of liquid crystal materials (Kutsumizu, Ichikawa, Yano, & Nojima, 1999). Additionally, the study of mesomorphic phase transitions in these compounds, particularly the observation of the D phase, an optically isotropic mesophase, provides insights into the structural and thermal properties of liquid crystalline materials (Kutsumizu, Yamada, & Yano, 1994).

Structural Analysis and Applications

  • X-Ray Diffraction Studies : The structure of the thermotropic cubic phases of 4-Nitrobiphenyl-3-carboxylic acid derivatives has been explored using X-ray diffraction. This research contributes to the understanding of the structural organization in liquid crystalline materials and their potential applications (Kutsumizu et al., 2002).

Cubic Phases and Binary Systems

  • Binary System Studies : The phase behavior of binary systems involving 4-Nitrobiphenyl-3-carboxylic acid derivatives has been investigated. Understanding these systems is crucial for applications in materials science where the combination of different compounds can lead to unique properties (Kutsumizu, Morita, Yano, & Nojima, 2002).

properties

IUPAC Name

2-nitro-5-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-13(16)11-8-10(6-7-12(11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERXIRIWCOSJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401274913
Record name 4-Nitro[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobiphenyl-3-carboxylic acid

CAS RN

1214380-92-3
Record name 4-Nitro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214380-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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